2-(2,6-Dimethylanilino)benzoic acid

説明

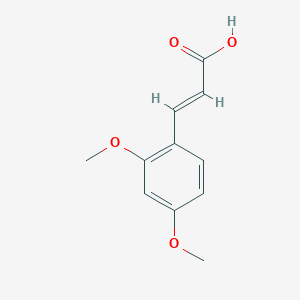

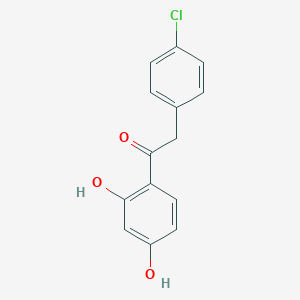

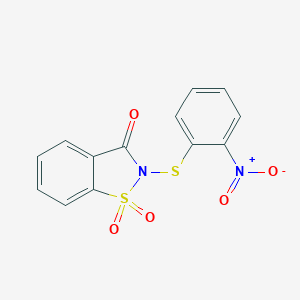

2-(2,6-Dimethylanilino)benzoic acid, commonly known as DABA, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. DABA is a derivative of benzoic acid, and its chemical structure consists of a benzene ring attached to an anilino group.

科学的研究の応用

Polymorphism and Co-crystal Formation : A study by Zhoujin et al. (2022) explored the polymorphism of 2-((2,6-dichlorophenyl)amino)benzoic acid and its analog, 2-((2,6-dimethylphenyl)amino)benzoic acid, to understand the effect of Cl-CH3 exchange. This research has implications in drug development, particularly for non-steroidal anti-inflammatory drugs (Zhoujin et al., 2022).

Electropolymerization in Medical Devices : Abdullatef and Farid (2017) reported on the electropolymerization of 2-(2,3-dimethylanilino) benzoic acid on copper and brass alloy. This process is significant for controlling the release of copper ions from copper-containing devices, which has applications in medical device engineering (Abdullatef & Farid, 2017).

Chemometric Analysis of Substituent Effects : A study by Kulhanek and Pytela (1995) analyzed the effects of substituents on the dissociation constants of 2,6-disubstituted benzoic acids. This research is important for understanding the chemical properties of various benzoic acid derivatives, including 2-(2,6-Dimethylanilino)benzoic acid (Kulhanek & Pytela, 1995).

Anti-inflammatory Constituents from Melicope semecarpifolia : Chen et al. (2008) isolated benzoic acid derivatives from Melicope semecarpifolia, demonstrating their potential as anti-inflammatory agents. This research highlights the natural occurrence and medicinal applications of benzoic acid derivatives (Chen et al., 2008).

Synthesis for Anticancer Drug Intermediates : De-hua (2009) described the synthesis of 2,6-dimethyl-3,4-dihydro-4-oxo-quinazoline, a key intermediate for an anticancer drug, starting from 2-amino-5-methyl-benzoic acid. This study is important for pharmaceutical synthesis, particularly in the context of cancer treatment (De-hua, 2009).

作用機序

Biochemical Pathways

It is suggested that the compound may be involved in the shikimate pathway for the biosynthesis of phenolic acids . .

Result of Action

It is suggested that the compound may have potential non-steroidal anti-inflammatory effects . .

Action Environment

It is hypothesized that factors such as pH, temperature, and the presence of other compounds could potentially affect the action of this compound

生化学分析

Biochemical Properties

2-(2,6-Dimethylanilino)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cyclooxygenase (COX), where it acts as an inhibitor. This inhibition reduces the synthesis of prostaglandins, which are involved in inflammation and pain pathways . Additionally, this compound interacts with proteins involved in the metabolic pathways of aromatic amino acids, influencing their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and immune responses . Additionally, this compound impacts cellular metabolism by altering the activity of enzymes involved in the tricarboxylic acid (TCA) cycle.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . This binding interaction is facilitated by the structural compatibility of the compound with the enzyme’s active site. Additionally, this compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and changes in metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic properties without significant adverse effects . At higher doses, it can cause toxicity, manifesting as liver and kidney damage, gastrointestinal disturbances, and hematological changes . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound also influences the metabolic flux of aromatic amino acids, altering the levels of key metabolites in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Additionally, the compound can be found in the endoplasmic reticulum and mitochondria, where it influences oxidative stress and metabolic processes . Post-translational modifications, such as phosphorylation, can affect its localization and activity within specific cellular compartments.

特性

IUPAC Name |

2-(2,6-dimethylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-6-5-7-11(2)14(10)16-13-9-4-3-8-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYWDEUSHBRHBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00413590 | |

| Record name | 2-(2,6-Dimethylanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00413590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18201-61-1 | |

| Record name | 2-(2,6-Dimethylanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00413590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)

![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)